molecular formula C16H16N4OS B5794015 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 677302-34-0

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5794015
CAS No.: 677302-34-0
M. Wt: 312.4 g/mol
InChI Key: BZGOBYAZSAOMIS-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a triazole-based small molecule characterized by a 4-methoxybenzylthio group at position 3, a phenyl group at position 5, and an amino group at position 4 of the triazole core. The amino group at position 4 facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-21-14-9-7-12(8-10-14)11-22-16-19-18-15(20(16)17)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGOBYAZSAOMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677302-34-0
Record name 3-((4-METHOXYBENZYL)THIO)-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with phenylhydrazine to form the desired triazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the methoxybenzylthio group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

Triazole derivatives with modifications at positions 3, 4, and 5 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at C3 (Thioether) Substituent at C5 Molecular Formula Molecular Weight Melting Point (°C) Key Features References
Target Compound : 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine 4-Methoxybenzyl Phenyl C₁₆H₁₅N₅OS 329.39 Not reported Electron-donating methoxy group enhances solubility; phenyl enables π-π stacking.
3-[(4-Methoxybenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine 4-Methoxybenzyl 4-Pyridinyl C₁₅H₁₅N₅OS 313.38 Not reported Pyridine introduces basicity, altering solubility and hydrogen-bonding capacity.
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Fluorobenzyl 4-Pyridinyl C₁₄H₁₂FN₅S 317.34 186–187 Fluorine increases lipophilicity and electron-withdrawing effects; higher melting point.
3-(3-Chloro-4-fluorobenzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine 3-Cl-4-F-benzyl Phenyl C₁₅H₁₁ClFN₅S 335.79 164–166 Dual halogenation boosts lipophilicity but reduces crystallinity.
3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine 2-Methylbenzyl 3-Pyridinyl C₁₅H₁₅N₅S 305.38 Not reported Ortho-methyl group introduces steric hindrance, potentially limiting target interactions.
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3-Methoxybenzyl 3,4,5-Trimethoxyphenyl C₁₉H₂₂N₄O₄S 402.47 Not reported Multiple methoxy groups enhance solubility; bulky substituents may reduce membrane permeability.

Impact of Substituents on Properties

Position 3 (Thioether Group): Electron-Donating Groups (e.g., 4-Methoxybenzyl): Improve solubility and enable hydrogen bonding via the methoxy oxygen .

Position 5 (Aromatic Group):

  • Phenyl vs. Pyridinyl: Phenyl groups favor π-π stacking, while pyridinyl groups introduce hydrogen-bond acceptors, altering target selectivity .
  • Poly-methoxy Substitutions (e.g., 3,4,5-Trimethoxyphenyl): Enhance solubility but may introduce steric bulk, affecting pharmacokinetics .

Position 4 (Amino Group): The amino group in the target compound facilitates hydrogen bonding, a critical feature absent in analogs with methyl or other non-polar substituents .

Biological Activity

3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.42 g/mol. The compound features a triazole ring substituted with a methoxybenzyl thio group and a phenyl group, contributing to its unique properties and activities.

PropertyValue
Molecular FormulaC17H18N4O2SC_{17}H_{18}N_{4}O_{2}S
Molecular Weight342.42 g/mol
IUPAC NameThis compound
CAS Number578719-63-8

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on various triazole compounds demonstrated that those with thioether substitutions showed enhanced antibacterial and antifungal activities. Specifically, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. A notable investigation into the biological activity of triazole compounds revealed that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and modulation of reactive oxygen species (ROS) levels . The compound in focus has not been directly tested in high-throughput cancer screening but shares structural similarities with known anticancer agents.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in microbial and cancer cells. Triazoles are known to inhibit the biosynthesis of ergosterol in fungi and can disrupt cell membrane integrity . Additionally, some studies suggest that triazoles may modulate signaling pathways related to cell proliferation and survival in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various 1,2,4-triazole derivatives found that those with methoxy substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the methoxybenzyl group in our compound is hypothesized to contribute similarly .
  • Anticancer Screening : Although specific data on this compound is limited, related compounds have shown significant growth inhibition in human cancer cell lines during screening by the National Cancer Institute (NCI). These studies typically measure the growth inhibitory concentration (GI50), indicating the potential for further exploration of this compound's anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine, and what experimental parameters optimize yield and purity?

  • Methodology : A multi-step synthesis is typically employed:

Thiolation : React 4-methoxybenzyl chloride with thiourea to form the thiol intermediate.

Cyclization : Couple the thiol with a phenyl-substituted triazole precursor under basic conditions (e.g., KOH/EtOH) .

Amine functionalization : Introduce the amine group via nucleophilic substitution or reductive amination .

  • Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves reaction efficiency and reduces byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxybenzyl S-linked at C3, phenyl at C5) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 353.09 for C16_{16}H16_{16}N4_4OS) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and packing motifs. For example, the triazole ring adopts a planar conformation with π-π stacking interactions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Approach :

  • Substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or bulky (e.g., tert-butyl) groups to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Substitute the thioether linkage with sulfone or sulfoxide to enhance metabolic stability .
    • Data analysis : Use regression models to correlate logP, polar surface area, and IC50_{50} values .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methods :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • DFT calculations (Gaussian) : Optimize geometry and calculate frontier molecular orbitals to assess reactivity .
  • ADMET prediction (SwissADME) : Estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. How should contradictory bioactivity data from different assays be resolved?

  • Case example : Discrepancies in MIC values may arise from assay conditions (e.g., pH, serum protein binding).
  • Resolution :

  • Perform orthogonal assays (e.g., time-kill kinetics vs. MIC).
  • Control for solubility using DLS (dynamic light scattering) to detect aggregation .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Challenges :

  • Disorder in the methoxybenzyl group : Resolved via SHELXL refinement with split positions .
  • Twinning : Apply TWINLAW to deconvolute overlapping reflections .

Q. What mechanistic studies elucidate its mode of action in biological systems?

  • Techniques :

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} to identify competitive/non-competitive inhibition .
  • Western blotting : Quantify phosphorylation levels of target kinases .
  • Proteomics (LC-MS/MS) : Identify off-target protein interactions .

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